- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,
Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

97231-91-9 structure
Nome do Produto:4-(tert-Butyldimethylsilyloxy)piperidine
N.o CAS:97231-91-9
MF:C11H25NOSi
MW:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328
4-(tert-Butyldimethylsilyloxy)piperidine Propriedades químicas e físicas
Nomes e Identificadores
-
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 4-(t-butyldimethylsilyloxy)piperidine
- 4-(tert-butyldimethylsilyloxy)piperidine
- tert-butyl-dimethyl-piperidin-4-yloxysilane
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
- 4-(tert-Butyldimethylsilyloxy)piperidine
-
- MDL: MFCD11847779
- Inchi: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
- Chave InChI: GCPNPVFWMHBPNS-UHFFFAOYSA-N
- SMILES: O([Si](C(C)(C)C)(C)C)C1CCNCC1
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 3
4-(tert-Butyldimethylsilyloxy)piperidine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB402757-250mg |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 250mg |
€477.40 | 2025-02-13 | |
abcr | AB402757-250 mg |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 250mg |
€470.60 | 2023-04-25 | |
abcr | AB402757-1g |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 1g |
€1110.80 | 2025-02-13 | |
Enamine | EN300-250683-10g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 10g |
$2224.0 | 2023-09-15 | |
A2B Chem LLC | AI65425-1g |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 98% | 1g |
$423.00 | 2024-07-18 | |
Enamine | EN300-250683-1g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 1g |
$626.0 | 2023-09-15 | |
Aaron | AR00IKM5-500mg |
Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |
97231-91-9 | 95% | 500mg |
$696.00 | 2024-07-18 | |
Aaron | AR00IKM5-5g |
Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |
97231-91-9 | 95% | 5g |
$2170.00 | 2024-07-18 | |
Ambeed | A986449-1g |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 1g |
$650.0 | 2024-04-16 | |
Aaron | AR00IKM5-10g |
Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |
97231-91-9 | 95% | 10g |
$3083.00 | 2024-07-18 |
4-(tert-Butyldimethylsilyloxy)piperidine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 12 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
Referência
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 21 h, rt
Referência
- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
Referência
- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluoridesNature Chemistry, 2022, 14(2), 160-169,
Método de produção 5
Condições de reacção
1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 18 h, rt
Referência
- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 12 h, rt
Referência
- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylamine , Water , Samarium iodide (SmI2) Solvents: Tetrahydrofuran ; rt
Referência
- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2OChemical Communications (Cambridge, 2013, 49(61), 6867-6869,
Método de produção 8
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 0 °C
Referência
- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 16 h, rt
Referência
- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 1 d, rt
Referência
- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
Referência
- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Referência
- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
Referência
- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 15 °C
Referência
- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran , Water ; rt; 4 - 8 h, rt
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl groupTetrahedron Letters, 2003, 44(44), 8113-8115,
Método de produção 16
Condições de reacção
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 3 h, rt
Referência
- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Referência
- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 72 h, rt
Referência
- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,
4-(tert-Butyldimethylsilyloxy)piperidine Raw materials
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester
- Piperidin-4-ol
- tert-butyl(chloro)dimethylsilane
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-
- t-Butyldimethylsilyl Trifluoromethanesulfonate
4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products
4-(tert-Butyldimethylsilyloxy)piperidine Literatura Relacionada
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
2. Book reviews
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97231-91-9)4-(tert-Butyldimethylsilyloxy)piperidine

Pureza:99%
Quantidade:1g
Preço ($):585.0